molecular formula C15H15N5O B279531 N-[4-(benzyloxy)benzyl]-1H-tetrazol-5-amine

N-[4-(benzyloxy)benzyl]-1H-tetrazol-5-amine

Cat. No. B279531
M. Wt: 281.31 g/mol
InChI Key: GQYBBKLOZRHWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)benzyl]-1H-tetrazol-5-amine, also known as BTTAA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research and drug development. This tetrazole derivative has been synthesized using various methods and has been found to have significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)benzyl]-1H-tetrazol-5-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, N-[4-(benzyloxy)benzyl]-1H-tetrazol-5-amine has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Inflammatory cells, on the other hand, are known to produce reactive oxygen species (ROS) that contribute to tissue damage. N-[4-(benzyloxy)benzyl]-1H-tetrazol-5-amine has been found to inhibit the production of ROS, thus reducing inflammation.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)benzyl]-1H-tetrazol-5-amine has been found to have significant biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been found to have antioxidant properties, which may contribute to its therapeutic effects. It has also been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of mental health disorders.

Advantages and Limitations for Lab Experiments

N-[4-(benzyloxy)benzyl]-1H-tetrazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. It has also been found to be non-toxic at low concentrations, making it suitable for in vitro and in vivo experiments. However, N-[4-(benzyloxy)benzyl]-1H-tetrazol-5-amine has some limitations as well. It is not very soluble in water, which may limit its use in certain experiments. It also has a relatively short half-life, which may require frequent dosing in animal experiments.

Future Directions

There are several future directions for research on N-[4-(benzyloxy)benzyl]-1H-tetrazol-5-amine. One potential direction is the development of more potent derivatives of N-[4-(benzyloxy)benzyl]-1H-tetrazol-5-amine that have improved efficacy and selectivity. Another potential direction is the investigation of the mechanism of action of N-[4-(benzyloxy)benzyl]-1H-tetrazol-5-amine in more detail, which may lead to the discovery of new targets for drug development. Finally, N-[4-(benzyloxy)benzyl]-1H-tetrazol-5-amine could be tested in clinical trials to determine its safety and efficacy as a potential therapeutic agent.
Conclusion:
In conclusion, N-[4-(benzyloxy)benzyl]-1H-tetrazol-5-amine is a tetrazole derivative that has significant potential for scientific research and drug development. Its synthesis method is relatively simple, and it has been found to have anti-cancer, anti-inflammatory, and antioxidant properties. Despite some limitations, N-[4-(benzyloxy)benzyl]-1H-tetrazol-5-amine has several advantages for lab experiments and has numerous future directions for research.

Synthesis Methods

The synthesis of N-[4-(benzyloxy)benzyl]-1H-tetrazol-5-amine has been achieved using various methods. One of the most common methods involves the reaction of 4-(benzyloxy)benzylamine with sodium azide in the presence of copper(II) sulfate pentahydrate. This reaction produces the desired tetrazole derivative with a yield of around 75%. Other methods involve the use of different reagents and catalysts, but the basic reaction mechanism remains the same.

Scientific Research Applications

N-[4-(benzyloxy)benzyl]-1H-tetrazol-5-amine has been found to have various applications in scientific research. One of the most significant applications is in the development of new drugs. N-[4-(benzyloxy)benzyl]-1H-tetrazol-5-amine has been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C15H15N5O/c1-2-4-13(5-3-1)11-21-14-8-6-12(7-9-14)10-16-15-17-19-20-18-15/h1-9H,10-11H2,(H2,16,17,18,19,20)

InChI Key

GQYBBKLOZRHWPM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=NNN=N3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=NNN=N3

Origin of Product

United States

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